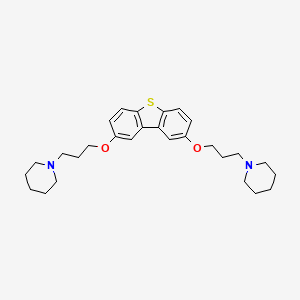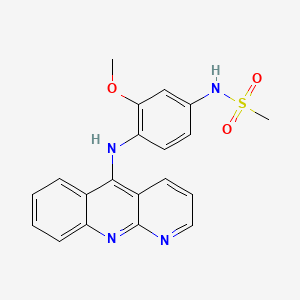
Methanesulfonanilide, 4'-((benzo(b)1,8-naphthyridin-5-yl)amino)-3'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is a complex organic compound with a unique structure that combines a methanesulfonanilide moiety with a benzo(b)1,8-naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo(b)1,8-naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the methanesulfonanilide moiety: This step involves the reaction of the benzo(b)1,8-naphthyridine intermediate with a methanesulfonanilide derivative under suitable conditions, such as the presence of a base and a suitable solvent.
Introduction of the 3’-methoxy group: This can be accomplished through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific enzymes or receptors: Inhibiting their activity and thereby modulating biological processes.
Interfering with cellular signaling pathways: Affecting the expression of genes and proteins involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide moieties but different substituents.
Benzo(b)1,8-naphthyridine derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
Methanesulfonanilide, 4’-((benzo(b)1,8-naphthyridin-5-yl)amino)-3’-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64895-37-0 |
|---|---|
Molekularformel |
C20H18N4O3S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[4-(benzo[b][1,8]naphthyridin-5-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-12-13(24-28(2,25)26)9-10-17(18)22-19-14-6-3-4-8-16(14)23-20-15(19)7-5-11-21-20/h3-12,24H,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
ZBTMMMPMDJLYNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=NC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



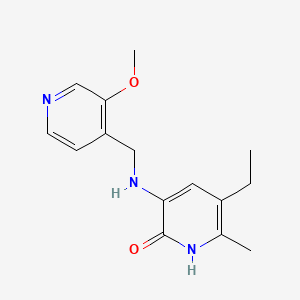
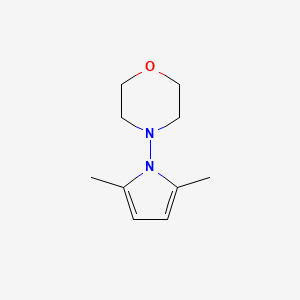


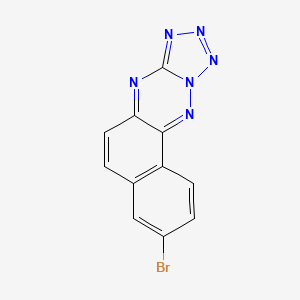





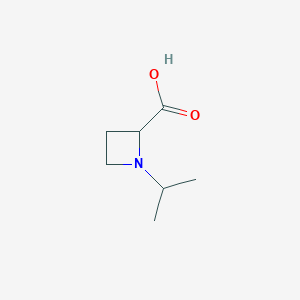
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
